molecular formula C10H10N2O B15071492 (5-Aminoisoquinolin-6-yl)methanol

(5-Aminoisoquinolin-6-yl)methanol

Cat. No.: B15071492
M. Wt: 174.20 g/mol
InChI Key: JIXYJZHXLCVRNP-UHFFFAOYSA-N
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Description

(5-Aminoisoquinolin-6-yl)methanol: is a chemical compound with the molecular formula C10H10N2O It is a derivative of isoquinoline, featuring an amino group at the 5-position and a hydroxymethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminoisoquinolin-6-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with isoquinoline as the starting material.

    Nitration: Isoquinoline undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Aminoisoquinolin-6-yl)methanol can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: The compound can be reduced to form various isoquinoline derivatives with different functional groups.

    Substitution: It can participate in substitution reactions where the amino or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Isoquinoline derivatives with modified functional groups.

    Substitution Products: Compounds with various functional groups replacing the amino or hydroxymethyl groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (5-Aminoisoquinolin-6-yl)methanol is used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology:

    Biological Probes: The compound is used in the development of biological probes for studying cellular processes.

    Enzyme Inhibition:

Medicine:

    Drug Development: this compound is explored for its potential as a pharmacophore in drug development.

    Antimicrobial Agents: It is investigated for its antimicrobial properties.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as a building block in the production of various chemicals.

Mechanism of Action

The mechanism of action of (5-Aminoisoquinolin-6-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (5-Aminoisoquinolin-7-yl)methanol: Similar structure but with the hydroxymethyl group at the 7-position.

    (6-Aminoisoquinolin-5-yl)methanol: Similar structure but with the amino group at the 6-position.

    (5-Aminoisoquinolin-6-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness:

    Structural Features: The specific positioning of the amino and hydroxymethyl groups in (5-Aminoisoquinolin-6-yl)methanol provides unique reactivity and interaction profiles.

    Applications: Its unique structure makes it suitable for specific applications in drug development, catalysis, and material science that similar compounds may not be as effective in.

Biological Activity

(5-Aminoisoquinolin-6-yl)methanol is a derivative of isoquinoline that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is recognized for its role as a pharmacological agent, particularly in the context of cancer treatment and enzyme inhibition. Its structure allows it to interact with various biological targets, making it a subject of extensive research.

The molecular formula of this compound is C10H10N2O, and its molecular weight is approximately 174.20 g/mol. The compound features an amino group at the 5-position and a hydroxymethyl group at the 6-position of the isoquinoline ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
IUPAC NameThis compound
InChI KeyQOLHRMNQLULIJM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, notably poly(ADP-ribose) polymerase (PARP). PARP plays a crucial role in DNA repair mechanisms, and its inhibition can lead to increased sensitivity of cancer cells to chemotherapy. The compound's mechanism involves binding to the active site of PARP, thereby preventing its activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Inhibition of PARP : Studies have demonstrated that this compound acts as a potent inhibitor of PARP, with significant implications for cancer therapy. In vitro assays have shown that it can effectively reduce PARP activity in human cells, leading to enhanced cytotoxicity in cancer models .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties, making it a candidate for further exploration in infectious disease management .
  • Neuroprotective Effects : There is emerging evidence supporting the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate cellular stress responses may contribute to its protective effects against neuronal damage .

Case Studies

Several studies have focused on the efficacy and safety profile of this compound:

  • Study on Hemorrhagic Shock : A study investigated the effects of this compound on organ dysfunction following hemorrhagic shock in rats. The results indicated that administration of this compound significantly improved renal and liver function post-resuscitation compared to control groups .
  • In Vitro Cancer Cell Studies : In vitro experiments using various cancer cell lines demonstrated that this compound enhances the effectiveness of conventional chemotherapeutic agents by inhibiting DNA repair mechanisms, leading to increased apoptosis in cancer cells .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

  • Potency as a PARP Inhibitor : It has been shown to be a more potent and selective inhibitor of PARP compared to other compounds in its class .
  • ADME Properties : The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting good bioavailability and potential for clinical use .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have provided insights into how modifications to the isoquinoline structure can enhance or diminish biological activity, guiding future drug design efforts .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(5-aminoisoquinolin-6-yl)methanol

InChI

InChI=1S/C10H10N2O/c11-10-8(6-13)2-1-7-5-12-4-3-9(7)10/h1-5,13H,6,11H2

InChI Key

JIXYJZHXLCVRNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)N)CO

Origin of Product

United States

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